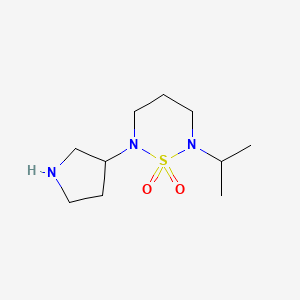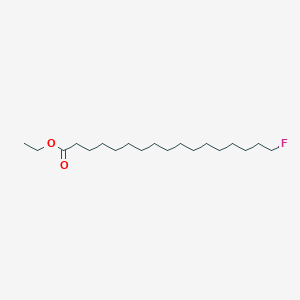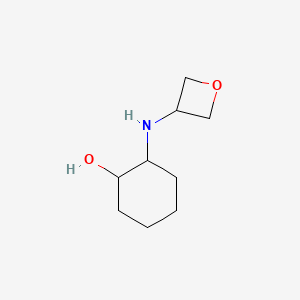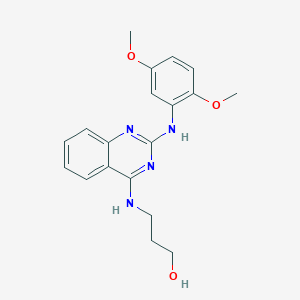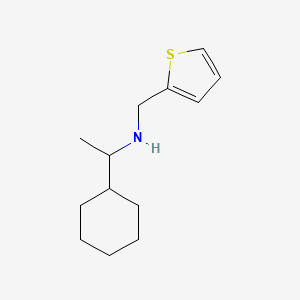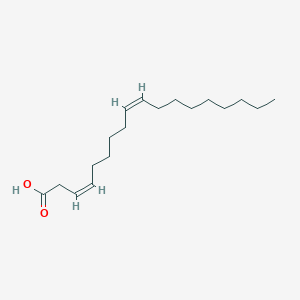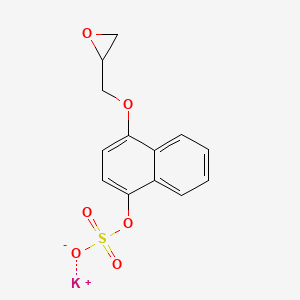
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate is a chemical compound with the molecular formula C13H11KO5S. It is known for its unique structure, which includes an oxirane (epoxide) ring and a naphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate typically involves the reaction of 4-(oxiran-2-ylmethoxy)naphthalene-1-ol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
化学反応の分析
Types of Reactions
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the opening of the epoxide ring during oxidation.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Naphthalenes: Produced through nucleophilic substitution reactions.
科学的研究の応用
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and its use in organic synthesis .
類似化合物との比較
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a naphthalene ring.
4-acetoxybenzoic acid: Contains an acetoxy group instead of an epoxide ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C13H11KO6S |
|---|---|
分子量 |
334.39 g/mol |
IUPAC名 |
potassium;[4-(oxiran-2-ylmethoxy)naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C13H12O6S.K/c14-20(15,16)19-13-6-5-12(18-8-9-7-17-9)10-3-1-2-4-11(10)13;/h1-6,9H,7-8H2,(H,14,15,16);/q;+1/p-1 |
InChIキー |
LVGYRTFSCZALCX-UHFFFAOYSA-M |
正規SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)OS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


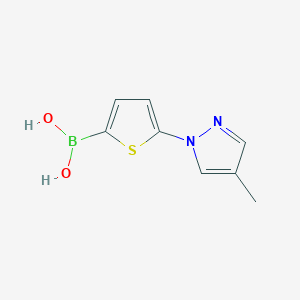
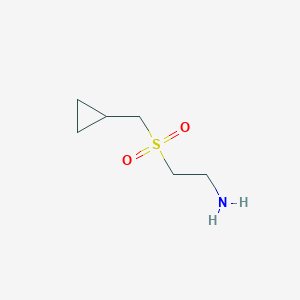
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
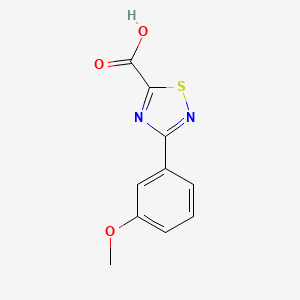
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
